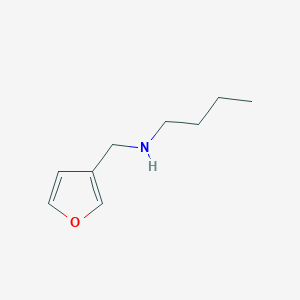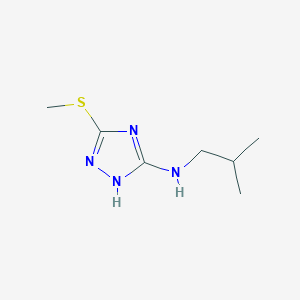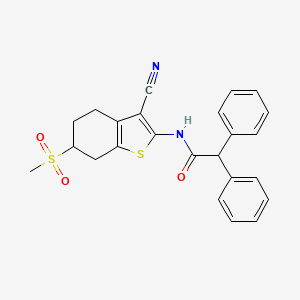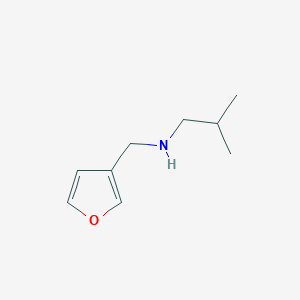
Butyl(furan-3-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of amines, in general, can involve various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, and more . Spectroscopy of amines can also provide valuable information in determining the structure of an unknown amine .Molecular Structure Analysis
Amines, including Butyl(furan-3-ylmethyl)amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Chemical Reactions Analysis
Amines can act as weak organic bases . They can react with acids to form salts soluble in water . The reaction of amines with water can form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
Amines have the ability to act as weak organic bases . They can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Butyl(furan-3-ylmethyl)amine, a compound featuring a furan moiety linked to an amine through a butyl spacer, has seen its application explored in various domains of chemical synthesis and biological research. For instance, derivatives synthesized from the reaction of primary amines with specific furanone compounds have been tested for antinociceptive (pain-relieving) and antimicrobial activities. This research highlights the compound's potential in the development of new therapeutic agents with specific biological activities (Siutkina et al., 2019).
Antimicrobial and Anticancer Properties
The structural modification of this compound derivatives has led to the discovery of compounds with significant antimicrobial and anticancer properties. For example, the synthetic transition from thiourea-based compounds to tetrazole derivatives resulted in new N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. These derivatives exhibited noteworthy antibacterial and antimycobacterial activities, alongside noncytotoxic behavior against normal cell lines, marking them as promising candidates for drug development (Szulczyk et al., 2021).
Catalytic Activity Enhancement
Furthermore, the incorporation of this compound into catalytic systems has shown to enhance the catalytic activity in copper-catalyzed coupling reactions. The presence of furan-2-ylmethyl groups in ligands has been found to significantly improve the efficiency of N-arylation of anilines and secondary amines, showcasing the utility of such compounds in facilitating complex chemical transformations (Bhunia et al., 2017).
Advanced Materials Development
In the field of materials science, this compound derivatives have been employed in the synthesis of linear polyurethane bearing pendant furan groups. These materials have shown excellent thermal reversibility and healing properties, indicative of their potential application in the development of self-healing polymers and advanced composite materials (Du et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The mode of action of Butyl(furan-3-ylmethyl)amine is currently unknown due to the lack of specific studies on this compound . .
Biochemical Pathways
Furan derivatives have been studied for their potential in biocatalytic and fermentative methods for the bioconversion of furans .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as local anesthetics, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of this compound.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURNHSDLPJIFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)


![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)
![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)
![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)